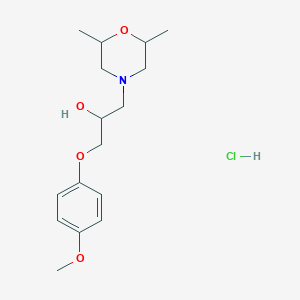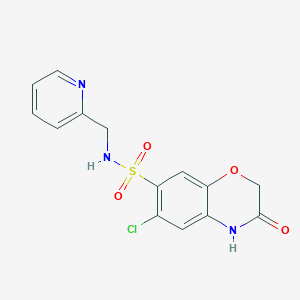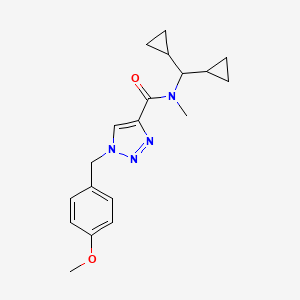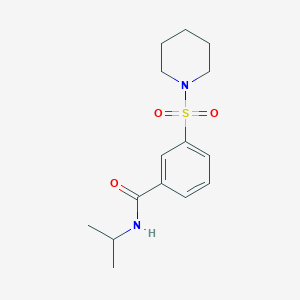
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Mechanism of Action
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which means it blocks the effects of β2-adrenergic receptor activation. β2-adrenergic receptors are found in many tissues, including the lungs, heart, and skeletal muscle. Activation of β2-adrenergic receptors leads to relaxation of smooth muscle, increased heart rate, and increased glucose and fatty acid metabolism. By blocking β2-adrenergic receptor activation, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 can reverse these effects.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In studies on asthma and COPD, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, which are commonly used to treat these conditions. In studies on hypertension and heart failure, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to decrease heart rate and cardiac output. In studies on obesity, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to decrease lipolysis and increase insulin sensitivity.
Advantages and Limitations for Lab Experiments
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective β2-adrenergic receptor antagonist, which means it can be used to investigate the specific effects of β2-adrenergic receptor inhibition. One limitation is that it has a relatively short half-life, which means it may need to be administered frequently in experiments. Another limitation is that it can have off-target effects on other adrenergic receptors, which may complicate interpretation of results.
Future Directions
There are a number of future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551. One direction is the development of new β2-adrenergic receptor ligands based on the structure of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551. Another direction is the investigation of the effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 on other physiological systems, such as the immune system and the central nervous system. Finally, the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 in combination with other drugs may be investigated to determine if it can enhance their effects or reduce their side effects.
Synthesis Methods
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 can be synthesized through a multistep process starting from 2,6-dimethylphenol. The first step involves the conversion of 2,6-dimethylphenol to 4-methoxy-2,6-dimethylphenol using methanol and sulfuric acid. The second step involves the conversion of 4-methoxy-2,6-dimethylphenol to 3-(4-methoxyphenoxy)-2-propanol using propylene oxide and potassium hydroxide. The final step involves the conversion of 3-(4-methoxyphenoxy)-2-propanol to 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride using morpholine and hydrochloric acid.
Scientific Research Applications
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It has been used in studies on asthma, chronic obstructive pulmonary disease (COPD), hypertension, heart failure, and obesity. 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is also used as a reference compound in the development of new β2-adrenergic receptor ligands.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-15(19-3)5-7-16;/h4-7,12-14,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELMBQBDNIMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)

![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)


![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)

![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)